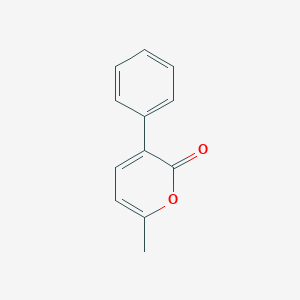
2H-Pyran-2-one, 6-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 6-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound features a six-membered ring containing one oxygen atom and a ketone group at the second position The presence of a methyl group at the sixth position and a phenyl group at the third position further characterizes its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-3-phenyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with phenylmagnesium bromide or phenyllithium yields 6-methyl-3-phenyl-2H-pyran-2-one . Another method includes the use of multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 6-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is prone to valence isomerization, where it can convert to its 1-oxatriene isomer through a reversible pericyclic oxa-6π-electrocyclization process .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- include organometallic reagents such as phenylmagnesium bromide and phenyllithium. Acidic or basic conditions are often employed to facilitate these reactions. For example, the reaction of pyrylium salts with organometallic compounds is typically carried out under acidic conditions .
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- depend on the specific reaction conditions and reagents used. For instance, the reaction with phenylmagnesium bromide yields 6-methyl-3-phenyl-2H-pyran-2-one .
Scientific Research Applications
2H-Pyran-2-one, 6-methyl-3-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various organic compounds and heterocycles . In biology and medicine, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization and form reactive intermediates that can interact with biological molecules . The presence of electron-withdrawing substituents at specific positions on the ring can influence its reactivity and biological activity .
Comparison with Similar Compounds
2H-Pyran-2-one, 6-methyl-3-phenyl- can be compared with other similar compounds such as 2H-Pyran-2-one, 4-methoxy-6-methyl- and 2H-Pyran-2-one, 6-pentyl- . These compounds share the same core structure but differ in the substituents attached to the ring. The unique combination of a methyl group at the sixth position and a phenyl group at the third position in 2H-Pyran-2-one, 6-methyl-3-phenyl- imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
53034-19-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-methyl-3-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
CTENEEIERHJDGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















